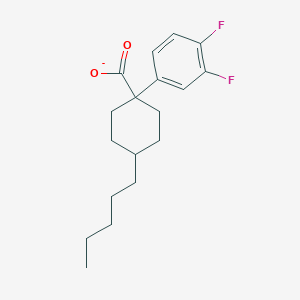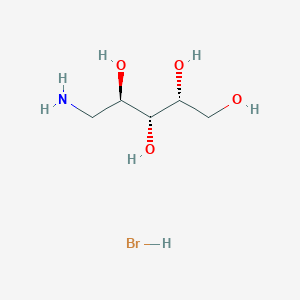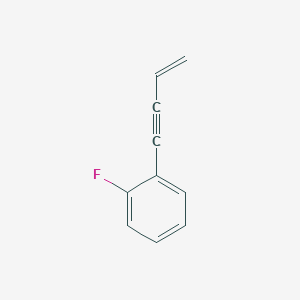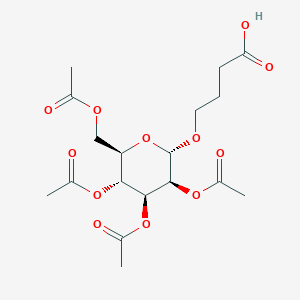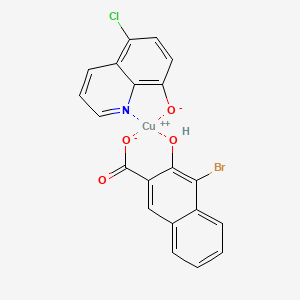
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrClCuNO4 and a molecular weight of 508.21 . This compound is known for its unique coordination chemistry, involving copper as the central metal ion coordinated to two different ligands: 4-bromo-3-hydroxy-2-naphthoate and 5-chloro-8-quinolinolate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-chloro-8-quinolinol . The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- can undergo various chemical reactions, including:
Substitution: The ligands coordinated to the copper center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in the formation of new copper-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- involves its ability to interact with various molecular targets. The copper center can participate in redox reactions, altering the oxidation state of the metal and affecting the reactivity of the ligands . The ligands themselves can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of chlorine.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is unique due to its specific combination of ligands, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H11BrClCuNO4 |
|---|---|
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-chloroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6ClNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI-Schlüssel |
OJQGBFZRAZMMJZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
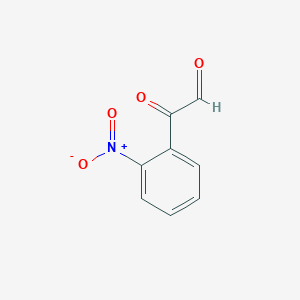
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
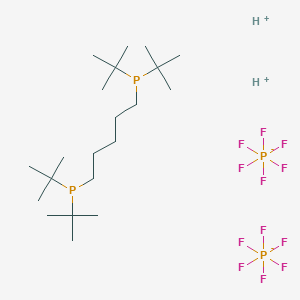


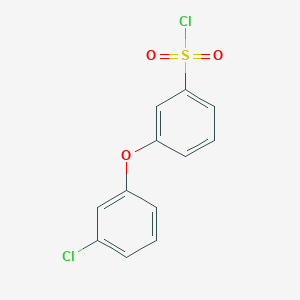
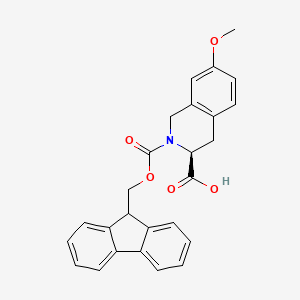
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
